1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) is a complex organic compound with the molecular formula C27H9Br15O3. It is characterized by its high bromine content, making it a significant compound in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) typically involves the reaction of benzene-1,3,5-triyltrimethanol with pentabromobenzene under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield brominated benzoic acids, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the pathways and processes in which the compound is involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(tribromobenzene)
- 1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(dibromobenzene)
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) is unique due to its high bromine content, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring high bromine content, such as flame retardants .
Eigenschaften
CAS-Nummer |
195384-93-1 |
---|---|
Molekularformel |
C27H9Br15O3 |
Molekulargewicht |
1579.9 g/mol |
IUPAC-Name |
1-[[3,5-bis[(2,3,4,5,6-pentabromophenoxy)methyl]phenyl]methoxy]-2,3,4,5,6-pentabromobenzene |
InChI |
InChI=1S/C27H9Br15O3/c28-10-13(31)19(37)25(20(38)14(10)32)43-4-7-1-8(5-44-26-21(39)15(33)11(29)16(34)22(26)40)3-9(2-7)6-45-27-23(41)17(35)12(30)18(36)24(27)42/h1-3H,4-6H2 |
InChI-Schlüssel |
PPRWFAXXJLCNQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)COC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)COC4=C(C(=C(C(=C4Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.